AMPA Receptor Binding Selectivity
The racemic form (RS)-NS1209 demonstrates high affinity and pronounced selectivity for the AMPA receptor over other ionotropic glutamate receptor subtypes. In binding studies using rat cortical membranes, the compound displays an IC50 of 0.043 μM for the displacement of [3H]AMPA . In contrast, its affinity for [3H]kainate binding sites is significantly lower, with an IC50 of 81 μM, representing nearly a 2000-fold difference. Affinity for NMDA and glycine binding sites is negligible, with IC50 values exceeding 30 μM [1].
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.043 μM for AMPA receptor; 81 μM for kainate receptor; >30 μM for NMDA and glycine sites |
| Comparator Or Baseline | Same compound tested against [3H]AMPA, [3H]kainate, [3H]CGS19755 (NMDA), and [3H]glycine binding sites |
| Quantified Difference | ~1,900-fold selectivity for AMPA over kainate; >700-fold selectivity over NMDA/glycine sites |
| Conditions | Rat cortical membrane binding assays |
Why This Matters
This high degree of target specificity minimizes off-target effects in complex biological systems, ensuring that observed pharmacological outcomes are attributable to AMPA receptor antagonism.
- [1] InvivoChem. (n.d.). SPD-502 (NS-1209) Datasheet. Accessed 2026. View Source
